Product packaging for 6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol(Cat. No.:CAS No. 628263-22-9)

6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B1673671
CAS No.: 628263-22-9
M. Wt: 362.5 g/mol
InChI Key: GZYXCXRHVALIJD-UHFFFAOYSA-N
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Description

KM-233 is a synthetically produced, high-purity chemical compound developed for preclinical research, specifically for investigating the endocannabinoid system and its role in disease pathways. This compound acts as a selective cannabinoid receptor ligand, with research indicating that such ligands can significantly reduce cancer cell proliferation and promote apoptosis through diverse mechanisms . The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, presents a promising target for cancer therapy by selectively targeting cell signaling pathways . Synthetic cannabinoids like KM-233 function as agonists, antagonists, or inverse agonists at these receptors, offering tools to explore novel therapeutic approaches that extend beyond conventional methods . This product is intended for in vitro and in vivo research applications only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's specific Certificate of Analysis for detailed information on solubility, storage conditions, and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O2 B1673671 6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 628263-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXCXRHVALIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745439
Record name KM-233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628263-22-9
Record name KM-233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for Km 233

Strategies for KM-233 Chemical Synthesis

While specific detailed synthetic routes solely focused on KM-233 were not extensively detailed in the search results beyond its identification as a synthetic analog of Δ8-THC with a specific side-chain modification wikipedia.org, the synthesis of classical cannabinoids and their analogs often involves strategies that build upon the core cannabinoid scaffold. General approaches in organic synthesis that could be relevant include the formation of the dibenzopyran ring system characteristic of classical cannabinoids. nih.gov The introduction of specific side chains, such as the 1,1-dimethylbenzyl group in KM-233, is a key step in the synthesis of its structure. wikipedia.org

The broader field of chemical synthesis employs various strategies for constructing complex molecules, including convergent synthesis where molecular halves are synthesized separately and then coupled, and linear synthesis. nih.gov Techniques like transition-metal catalyzed reactions are also utilized in the synthesis of various organic compounds, including amines which can be part of complex molecular structures. acs.org While these general strategies provide context, the precise, step-by-step chemical synthesis of KM-233 itself would involve specific reactions tailored to assemble its unique structure.

Design and Synthesis of KM-233 Analogues and Derivatives

The design and synthesis of analogues and derivatives of KM-233 are guided by structure-activity relationship (SAR) studies. wikipedia.orgnih.gov These studies aim to understand how modifications to the chemical structure impact binding affinity, selectivity, and biological activity at cannabinoid receptors. nih.govmdpi.com

KM-233 itself is considered an analogue of Δ8-THC, where the C3 pentyl side chain is replaced by a 1,1-dimethylbenzyl group. wikipedia.org Numerous related analogues of KM-233 are known, involving substitutions or replacements of the 1,1-dimethylbenzyl group or modifications to other parts of the classical cannabinoid scaffold. wikipedia.org

The synthesis of these analogues often involves modifying the existing KM-233 structure or synthesizing new compounds with targeted structural changes based on SAR data. This can include altering the side chain, modifying the phenolic hydroxyl group, or making changes to the aromatic, pyran, or cyclohexenyl rings of the cannabinoid core. nih.gov For instance, modifications to the C3 side chain of classical cannabinoids have been shown to significantly influence binding affinity for cannabinoid receptors. nih.gov

The process of designing new analogues involves rational drug design, often informed by computational modeling and experimental data on existing compounds. rsc.orgnih.gov Synthetic strategies for creating these derivatives can involve various chemical reactions, such as functional group interconversions, coupling reactions, and modifications of the core ring system. mdpi.comnih.gov The goal is to create a library of compounds with systematic structural variations to probe the SAR.

Approaches for Modifying Classical Cannabinoid Scaffolds for Enhanced Biological Activity

Modifying classical cannabinoid scaffolds, such as the THC structure, is a well-established approach to develop compounds with altered or enhanced biological activity, including improved receptor selectivity. nih.govmdpi.com The classical cannabinoid scaffold, exemplified by Δ9-THC, possesses several key structural features that can be targeted for modification: the C3 side chain, the phenolic hydroxyl group, the aromatic A-ring, the pyran B-ring, and the cyclohexenyl C-ring. nih.gov

Specific approaches for modification include:

Modification of the C3 Side Chain: This is a primary point of diversification in classical cannabinoid research. nih.gov Variations in the length, branching, and inclusion of heteroatoms in the C3 side chain can significantly influence binding affinity and activity at CB1 and CB2 receptors. nih.govmdpi.com KM-233, with its 1,1-dimethylbenzyl group replacing the pentyl chain, is a direct example of this strategy. wikipedia.org

Modification or Removal of the Phenolic Hydroxyl Group: Alterations to the phenolic hydroxyl group at the C1 position can lead to substantial changes in pharmacological activity. nih.gov For instance, etherification or removal of this group has been shown to generate compounds with significant selectivity for the CB2 receptor. nih.gov

Modifications to the Ring System: Changes to the aromatic, pyran, or cyclohexenyl rings can also impact receptor interaction and biological effects. While less common than side chain modifications, alterations to the ring system can lead to novel cannabinoid analogues with unique properties. Hydrogenation of the cyclohexenyl ring, for example, leads to hexahydrocannabinols (HHCs), which have shown similar effects to Δ9-THC in laboratory studies. mdpi.com

These modification strategies, applied to the classical cannabinoid scaffold from which KM-233 is derived wikipedia.org, are fundamental to the design and synthesis of novel cannabinoid ligands with tailored pharmacological profiles. nih.govmdpi.com The systematic exploration of these structural variations allows for the development of compounds with enhanced potency, selectivity for specific cannabinoid receptor subtypes (such as the observed CB2 selectivity of KM-233 wikipedia.org), or novel mechanisms of action.

Pharmacological Characterization and Cannabinoid Receptor Interaction Profiles of Km 233

Binding Affinity and Potency at Cannabinoid Receptors (CB1 and CB2)

KM-233 demonstrates high binding affinity for both CB1 and CB2 receptors. Research indicates that KM-233 has a binding affinity (Kᵢ) of 12.3 nM for the CB1 receptor and 0.91 nM for the CB2 receptor caymanchem.com. This indicates a stronger binding affinity for the CB2 receptor compared to the CB1 receptor.

In functional assays, KM-233 has been characterized in terms of its potency at these receptors. In a cyclase assay measuring the inhibition of adenylyl cyclase, a canonical downstream effect of CB receptor activation, KM-233 showed intermediate efficacy among classic cannabinoids tested nih.govnih.gov.

Table 1: Binding Affinity of KM-233 at CB1 and CB2 Receptors

ReceptorBinding Affinity (Kᵢ)
CB112.3 nM
CB20.91 nM

Ligand Selectivity and Differential Receptor Activation Mechanisms

KM-233 exhibits selectivity for the CB2 receptor over the CB1 receptor, with approximately 13-fold selectivity for CB2 based on binding affinity data wikipedia.orgcaymanchem.com. This differential selectivity suggests that KM-233 may preferentially activate or modulate the activity of the CB2 receptor at lower concentrations compared to the CB1 receptor.

Studies investigating the activation mechanisms of cannabinoid receptors have shown that ligands can display functional selectivity, meaning they can preferentially activate certain signaling pathways downstream of the receptor (e.g., G protein coupling vs. arrestin recruitment) nih.govnih.gov. While KM-233 is described as a classic cannabinoid, research indicates that classic cannabinoids, in general, tend to show a bias towards G-protein coupling rather than recruiting arrestins in certain assays nih.gov. KM-233's specific profile of differential receptor activation mechanisms beyond binding affinity and basic efficacy in cyclase assays would require further detailed investigation into various downstream signaling pathways.

Interaction with G Protein-Coupled Receptor (GPCR) Signaling Pathways

CB1 and CB2 receptors are members of the G protein-coupled receptor (GPCR) superfamily portlandpress.comnih.govbiologists.com. Upon activation by a ligand like KM-233, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the α subunit of a heterotrimeric G protein, leading to the dissociation of the activated Gα subunit from the Gβγ dimer portlandpress.comahajournals.orgnih.gov. This dissociation initiates downstream signaling cascades portlandpress.comahajournals.orgnih.gov.

CB1 and CB2 receptors are known to primarily couple to inhibitory G proteins, specifically the Gαᵢ/Gα₀ family portlandpress.comnih.govmdpi.com. Activation of Gαᵢ/Gα₀ typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.govmdpi.com. This is considered a canonical signaling pathway for CB1 and CB2 receptors nih.govnih.gov.

Beyond the inhibition of adenylyl cyclase, CB receptors can also interact with other signaling pathways. These can include the modulation of ion channels (such as inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which can involve both Gβγ subunits and β-arrestin interactions nih.govmdpi.comcambridge.org. While KM-233 has been shown to modulate protein phosphorylation, including MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K in certain cell lines, suggesting involvement in these downstream pathways, the specific details of its interaction with various GPCR signaling components require further dedicated study nih.gov. Some research also suggests that the anti-glioma effects observed with KM-233 might involve non-CB1/CB2 mediated signaling pathways, indicating potential interactions with other cellular targets or signaling cascades independent of the classical cannabinoid receptors uthsc.edu.

Table 2: Primary GPCR Coupling and Canonical Signaling Pathway of CB1 and CB2 Receptors

ReceptorPrimary G Protein CouplingCanonical Signaling Pathway
CB1Gαᵢ/Gα₀Inhibition of Adenylyl Cyclase (↓ cAMP)
CB2Gαᵢ/Gα₀Inhibition of Adenylyl Cyclase (↓ cAMP)

Cellular and Molecular Mechanisms of Action of Km 233

Intracellular Signaling Cascades Modulated by KM-233

Treatment with KM-233 has been shown to induce time-dependent changes in the phosphorylation profiles of several key proteins involved in intracellular signaling cascades in U87MG human GBM cells. nih.gov Intracellular signaling pathways, also known as signal transduction pathways or biochemical cascades, involve a series of chemical reactions within a cell initiated by a stimulus, leading to a cellular response. slideshare.netwikipedia.org These pathways often involve protein phosphorylation, where the addition of a phosphate (B84403) group alters protein activity. slideshare.netaacrjournals.org

Analysis of Protein Phosphorylation Profiles (e.g., MEK, ERK1/2, Akt, BAD, STAT3, p70S6K)

Studies have demonstrated that KM-233 treatment of U87MG cells leads to alterations in the phosphorylation status of proteins such as MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K. nih.gov These proteins are integral components of signaling pathways that regulate crucial cellular processes including proliferation, survival, and apoptosis. aacrjournals.orgaging-us.commesoscale.com

MEK and ERK1/2: The Raf/MEK/ERK pathway is a key signaling cascade involved in regulating cell growth, proliferation, and survival. aacrjournals.orgaging-us.com MEK phosphorylates ERK1 and ERK2, which then activate a variety of downstream substrates. aging-us.com

Akt: The PI3K/Akt/mTOR pathway is another critical cascade involved in cell survival, growth, and metabolism. aging-us.commesoscale.comnih.gov Akt can phosphorylate and inhibit pro-apoptotic molecules like BAD, thereby promoting cell survival. aging-us.comuniprot.org

BAD: BAD (Bcl-2-associated death promoter) is a pro-apoptotic protein whose function can be regulated by phosphorylation. aging-us.comuniprot.org Phosphorylation of BAD by kinases such as Akt can suppress its pro-apoptotic activity. aging-us.comuniprot.org

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth, survival, and differentiation, often activated by phosphorylation.

p70S6K: p70S6K is a serine/threonine kinase downstream of the PI3K/Akt/mTOR and ERK pathways, involved in regulating protein synthesis, cell cycle progression, and cell survival. aging-us.commesoscale.comresearchgate.net It phosphorylates the ribosomal protein S6, which is involved in translation initiation. aging-us.commesoscale.com

The observed time-dependent changes in the phosphorylation of these proteins suggest that KM-233 modulates these interconnected signaling networks, contributing to its cellular effects. nih.gov

Modulation of Key Cellular Processes by KM-233

Beyond influencing signaling cascades, KM-233 has been shown to modulate several key cellular processes in U87MG glioma cells. nih.gov

Mitochondrial Dynamics and Depolarization Effects

Treatment with KM-233 in U87MG cells resulted in almost complete mitochondrial depolarization observed within 6 hours post-treatment. nih.gov This significant depolarization suggests a profound impact of KM-233 on mitochondrial function and could be a critical step in the induction of cellular responses like apoptosis. nih.govnih.govmdpi.com

Apoptosis Induction Pathways and Caspase Activation

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. aacrjournals.orgdovepress.com It is often triggered by intracellular damage or stress and is executed by a family of cysteine proteases called caspases. aacrjournals.orgmdpi.com Caspase activation is a key event in the apoptotic cascade. aacrjournals.orgmdpi.comnih.gov The intrinsic apoptotic pathway, triggered by intracellular signals, involves the release of mitochondrial proteins like cytochrome c, leading to the assembly of the apoptosome and activation of caspase-9 and subsequently executioner caspases like caspase-3. mdpi.comaacrjournals.orgmdpi.com

Following the observed mitochondrial depolarization, treatment with KM-233 led to a rapid increase in cleaved caspase-3 in U87MG cells. nih.gov Cleaved caspase-3 is a marker of apoptosis execution. mdpi.com The rapid increase in cleaved caspase-3 suggests that KM-233 effectively triggers the apoptotic pathway in these cells, likely downstream of mitochondrial dysfunction. nih.govmdpi.comaacrjournals.org Other cannabinoids have also been shown to induce apoptosis in cancer cells. mdpi.comscispace.com

Redistribution of Golgi-Endoplasmic Reticulum Structures

The Golgi apparatus and the Endoplasmic Reticulum (ER) are interconnected organelles crucial for protein synthesis, modification, and trafficking within the cell. nih.govfrontiersin.org The Golgi receives proteins and lipids from the ER and sorts them for delivery to various cellular destinations. nih.govfrontiersin.org The organization and dynamics of these organelles are vital for cellular function.

Preclinical Efficacy Studies of Km 233 in Disease Models

In Vitro Studies on Cancer Cell Lines

In vitro studies have been instrumental in characterizing the direct effects of KM-233 on cancer cells, particularly those derived from gliomas. These investigations have focused on the compound's ability to inhibit cell proliferation and induce programmed cell death.

Antiproliferative Effects on Glioma Cell Lines (e.g., U87MG, U251)

KM-233 has demonstrated antiproliferative effects on human glioma cell lines, including U87MG and U251. Studies have shown that KM-233 inhibits the proliferation of human U87 glioma cells in vitro with an IC50 value of 1.4 µM. cvmh.fr The cytotoxic effects of KM-233 against human glioma cells in vitro can occur as early as two hours after administration. nih.govresearchgate.net KM-233 was found to be as efficacious in its cytotoxicity against human U87 glioma as Delta(8)-tetrahydrocannabinol and superior to the commonly used anti-glioma chemotherapeutic agent, BCNU. nih.govresearchgate.net KM-233 has also been shown to suppress cell growth in U-87 MG cells. spandidos-publications.com

Induction of Programmed Cell Death in Glioblastoma Cellular Models

Investigations have indicated that KM-233 can induce programmed cell death in glioblastoma cellular models. In vitro studies have shown that KM-233 induced U87MG cell death. frontiersin.org This process was found to be prevented by antagonizing the CB1 receptor. frontiersin.org Treatment of U87MG human glioblastoma multiforme (GBM) cells with KM-233 caused time-dependent changes in the phosphorylation profiles of key signaling proteins, including MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K. nih.gov Following treatment, almost complete mitochondrial depolarization was observed within 6 hours, accompanied by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions. nih.gov Treatment with KM-233 also led to a redistribution of Golgi-endoplasmic reticulum structures. nih.gov Cannabinoid receptor agonists, including KM-233, have been found to decrease cell viability in glioblastoma. spandidos-publications.com

In Vivo Studies in Xenograft and Orthotopic Animal Models of Cancer

To evaluate the efficacy of KM-233 within a more complex biological system, preclinical studies have utilized in vivo animal models, including xenograft and orthotopic approaches. These models allow for the assessment of KM-233's impact on tumor growth and burden in a living organism.

Evaluation in Orthotopic Glioma Models

KM-233 has been evaluated in orthotopic glioma models, where tumor cells are implanted directly into the brain, mimicking the clinical setting of brain tumors more closely than subcutaneous models. The anti-neoplastic activity of KM-233 was examined in an orthotopic U87MG cell tumor protocol, which resulted in a significant reduction in tumor size. frontiersin.org Dose escalation studies in the orthotopic model using U87MG cells revealed an 80% reduction in tumor size after daily dosing for 20 days. nih.gov

Assessment in Xenograft Tumor Models (e.g., SCID Mouse, Patient-Derived Glioblastoma Multiforme Tissue)

Xenograft models, particularly those using immunocompromised mice like SCID mice, and models utilizing patient-derived tumor tissue, have been employed to assess KM-233's efficacy against human tumors in vivo. The results from the orthotopic U87MG study were verified in a xenograft tumor study using patient-derived glioblastoma multiforme tissue. frontiersin.org Cyclical dosing of KM-233 to treat U87 glioma in a SCID mouse xenograft side pocket model was effective at reducing the tumor burden with both systemic and intratumoral administration. nih.govresearchgate.net A study confirmed the anti-tumor activity of KM-233 against U87MG xenograft tumors. frontiersin.org The evaluation of KM-233 against primary tumor tissue in the side flank model revealed a significant decrease in the rate of tumor growth. nih.gov KM-233 significantly reduces U87 glioma tumor size in vivo in a SCID mouse xenograft side-pocket model. cvmh.fr

Impact on Tumor Burden and Growth Progression

Preclinical studies have demonstrated that KM-233 has a notable impact on tumor burden and growth progression in relevant animal models. In an orthotopic U87MG cell tumor protocol, KM-233 led to a significant reduction in tumor size. frontiersin.org This finding was supported by a xenograft study using patient-derived glioblastoma multiforme tissue. frontiersin.org Cyclical dosing in a SCID mouse xenograft model effectively reduced tumor burden. nih.govresearchgate.net Dose escalation studies in the orthotopic model showed an 80% reduction in tumor size. nih.gov Furthermore, evaluation against primary tumor tissue in a side flank model indicated a significant decrease in the rate of tumor growth. nih.gov

Comparative Preclinical Analysis with Other Cannabinoid Ligands

Preclinical investigations have explored the efficacy of KM-233, a synthetic cannabinoid derivative of Δ⁸-tetrahydrocannabinol (Δ⁸-THC), in comparison to other cannabinoid ligands, particularly in the context of cancer treatment, such as glioma. KM-233 is characterized as a classical cannabinoid with favorable blood-brain barrier penetration and a selective affinity for CB2 receptors relative to THC. researchgate.netnih.gov

Studies comparing the cytotoxic effects of KM-233 against human U87 glioma cells in vitro have shown that KM-233 was as efficacious as Δ⁸-tetrahydrocannabinol. researchgate.netnih.gov Furthermore, KM-233 demonstrated superiority in cytotoxicity compared to bis-chloroethyl-nitrosurea (BCNU), a commonly utilized anti-glioma chemotherapeutic agent. researchgate.netnih.gov The cytotoxic effects of KM-233 on human glioma cells in vitro can manifest as early as two hours post-administration. researchgate.net Cyclical dosing of KM-233 has been shown to be effective in reducing tumor burden in a SCID mouse xenograft side pocket model of U87 glioma, with efficacy observed through both systemic and intratumoral administration. researchgate.netnih.gov

Research also indicates that the antineoplastic effects of KM-233, along with Δ⁹-THC and cannabidiol (B1668261) (CBD), are enhanced when serum is omitted from the cell culture media. researchgate.net Dose-response curves for these cannabinoids demonstrated lower IC₅₀ values in serum-free media compared to media supplemented with 10% serum across various cancer cell lines, including glioblastoma, melanoma, and colorectal cancer. researchgate.net

Another study examining the anti-glioma activity of KM-233 in an orthotopic U87MG cell tumor protocol revealed a significant reduction in tumor size. frontiersin.org Specifically, a daily dose of 12 mg/kg for 20 days resulted in an approximately 80% reduction in tumor size in the orthotopic model using U87MG cells. nih.govoncotarget.com Evaluation of KM-233 against primary tumor tissue in a side flank model also showed a notable decrease in the rate of tumor growth. nih.gov

While in vitro studies suggested that KM-233 induced U87MG cell death was prevented by antagonizing the CB1 receptor, subsequent in vivo studies confirmed the anti-tumor activity of KM-233 against U87MG xenograft tumors. frontiersin.orgecu.edu These in vivo studies also indicated that KM-233 produced minimal damage to neuronal tissue within the therapeutic dosage range. frontiersin.orgecu.edu

The comparative preclinical data suggests that KM-233 holds promise as a potential therapeutic agent, exhibiting comparable or superior efficacy to other cannabinoids and standard chemotherapeutics in specific preclinical cancer models. researchgate.netnih.govresearchgate.net

Here is a summary of comparative preclinical findings:

Compound NameModel SystemKey Finding (vs. Comparators)Comparators
KM-233Human U87 glioma cells (in vitro)As efficacious as Δ⁸-THC, superior to BCNU in cytotoxicity. researchgate.netnih.govΔ⁸-THC, BCNU
KM-233, Δ⁹-THC, CBDVarious cancer cell lines (in vitro)Increased antineoplastic effects in serum-free media. researchgate.netHU-331 (less affected by serum)
KM-233U87MG orthotopic model (in vivo)~80% tumor size reduction with 12 mg/kg daily dose. nih.govoncotarget.comNot directly compared to other ligands in this specific finding
KM-233U87MG xenograft model (in vivo)Confirmed anti-tumor activity, minimal neuronal tissue damage. frontiersin.orgecu.eduNot directly compared to other ligands in this specific finding

Structure Activity Relationship Sar of Km 233 and Its Analogues

Identification of Key Structural Moieties for Cannabinoid Receptor Binding and Selectivity

The binding of cannabinoids like KM-233 to the cannabinoid receptors, primarily CB1 and CB2, is a function of their specific molecular architecture. KM-233 demonstrates high binding affinity in vitro for both CB1 and CB2 receptors. guidetopharmacology.orguni.lu Notably, it exhibits selectivity for the CB2 receptor, with a reported affinity (Ki) of 0.91 nM for CB2 and 12.3 nM for CB1, resulting in approximately 13-fold selectivity for CB2 over CB1. guidetopharmacology.orguni.lu

Comparative SAR studies of classical cannabinoids, including analogues of Δ8-THC and Δ9-tetrahydrocannabinol (Δ9-THC), have highlighted the importance of several key regions for receptor interaction. These include the C3 side chain, the phenolic hydroxyl group, the aromatic A-ring, the pyran B-ring, and the cyclohexenyl C-ring. wikipedia.orgnih.gov In KM-233, the replacement of the linear pentyl side chain at the C3 position with the bulkier 1,1-dimethylbenzyl group is a significant structural alteration that influences its binding profile and contributes to its observed CB2 selectivity. guidetopharmacology.org Modifications to the side chain have been shown in broader classical cannabinoid SAR studies to be critical determinants of both potency and selectivity for CB1 and CB2 receptors. wikipedia.orgnih.gov

The binding affinities of KM-233 for CB1 and CB2 receptors are summarized in the table below:

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity
KM-23312.3 ± 0.60.9 ± 0.1~13-fold

Data compiled from references uni.lu. Note: Values may vary slightly depending on the specific assay conditions.

Elucidation of Structural Elements Critical for Biological Efficacy and Mechanism of Action

The biological efficacy of KM-233 is linked to its ability to modulate cannabinoid receptor signaling. Cannabinoid receptors are G protein-coupled receptors whose activation typically leads to the inhibition of adenylyl cyclase, modulation of intracellular calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov

While KM-233 acts as a cannabinoid receptor ligand, its functional activity can vary depending on the specific signaling pathway and cell type. In a cyclase assay, KM-233, along with other classical cannabinoids like Δ9-THC, L-759,633, and L-759,656, showed limited efficacy compared to other classes of cannabinoid ligands such as aminoalkylindoles or non-classical cannabinoids like CP-55,940. wikipedia.org

Despite showing limited efficacy in certain in vitro functional assays like the cyclase assay, KM-233 has demonstrated biological efficacy in specific disease models. For instance, KM-233 has been found to inhibit the proliferation of human U87 glioma cells in vitro with an IC50 value of 1.4 µM. uni.lu Furthermore, it significantly reduced tumor size in an in vivo SCID mouse xenograft model of glioma. uni.lu This suggests that while KM-233 may not be a highly efficacious agonist in all canonical cannabinoid signaling pathways, it possesses structural features that confer specific biological activities, potentially through alternative signaling mechanisms or interaction with other targets relevant to glioma cell growth. The structural elements responsible for this anti-proliferative effect are likely intertwined with those governing receptor binding and selectivity, particularly the unique 1,1-dimethylbenzyl side chain.

The in vitro efficacy of KM-233 in inhibiting glioma cell proliferation is presented below:

Cell LineBiological ActivityIC50 (µM)
Human U87 GliomaInhibition of proliferation1.4

Data compiled from references uni.lu.

Rational Design Principles for Novel KM-233 Analogues with Optimized Biological Activity

Rational design of novel KM-233 analogues is guided by the understanding of its SAR, aiming to improve receptor selectivity, potency, and specific biological activities while potentially minimizing undesired effects. The established SAR for classical cannabinoids provides a framework for designing modifications to the core structure of KM-233. wikipedia.orgnih.gov

Given that KM-233 is a structural analogue of Δ8-THC with the pentyl side chain replaced by a 1,1-dimethylbenzyl group, modifications to this specific side chain are a primary focus in the design of new analogues. guidetopharmacology.org Varying the substituents on the phenyl ring of the 1,1-dimethylbenzyl group or altering the linker between the dimethyl-substituted carbon and the phenyl ring can lead to changes in lipophilicity, steric bulk, and electronic properties, all of which can impact receptor binding affinity and selectivity. Similarly, modifications to other regions of the classical cannabinoid scaffold present in KM-233, such as the phenolic hydroxyl group or the bicyclic system, can be explored based on general cannabinoid SAR principles to fine-tune the pharmacological profile. wikipedia.orgnih.gov

The goal of rational design is to synthesize analogues with predictable changes in activity based on these structural modifications. This iterative process involves synthesizing novel compounds, evaluating their binding affinity and functional activity at CB1 and CB2 receptors, and assessing their biological efficacy in relevant models. The insights gained from these studies inform the design of subsequent generations of analogues, leading towards compounds with optimized properties for specific therapeutic applications.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that complements rational design by establishing mathematical relationships between the structural properties of compounds and their biological activities. biorxiv.orgwikipedia.orgguidetoimmunopharmacology.org QSAR models can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of compounds with a higher probability of possessing desired characteristics. biorxiv.orgwikipedia.org

In the context of KM-233 and its analogues, QSAR modeling can be applied to correlate various molecular descriptors (numerical representations of structural and physicochemical properties) with experimentally determined binding affinities (Ki values) for CB1 and CB2 receptors and potentially with measures of biological efficacy, such as IC50 values in cell-based assays. guidetopharmacology.org By analyzing a series of KM-233 analogues with known activities, QSAR models can identify the key structural and physicochemical parameters that are most influential in determining receptor binding and selectivity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the spatial requirements for receptor binding by mapping the steric and electrostatic fields around the molecules. wikipedia.org Applying QSAR modeling to KM-233 analogue design allows researchers to predict how structural modifications, particularly to the 1,1-dimethylbenzyl side chain and other parts of the molecule, are likely to affect binding affinity and selectivity before undertaking chemical synthesis. This computational approach accelerates the discovery and optimization process for novel cannabinoid ligands with tailored pharmacological profiles.

Computational Approaches in Km 233 Research and Development

Molecular Docking and Ligand-Receptor Interaction Simulation

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as KM-233) when it is bound to a receptor (e.g., a protein target) to form a stable complex. This method estimates the binding affinity between the ligand and the receptor based on scoring functions. nih.gov Molecular dynamics (MD) simulations can further complement docking studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes. mdpi.comresearchgate.net

For example, molecular docking studies often involve preparing the protein target and the ligand by assigning protonation states and partial charges. nih.govnih.gov The docking algorithm then generates multiple possible poses of the ligand within the receptor's binding site, which are subsequently ranked based on their scores. nih.govnih.gov MD simulations can then be used to refine these poses and evaluate the stability of the predicted complexes over a certain time scale. mdpi.comresearchgate.net Analysis of the simulation trajectories can reveal important details about the dynamic nature of the interaction, including fluctuations in hydrogen bond distances and the involvement of specific amino acid residues in maintaining the complex's stability. frontiersin.orgnih.gov

Computational Modeling of Cellular Signaling Processes and Network Dynamics

Computational modeling of cellular signaling processes and network dynamics can provide a systems-level understanding of how KM-233 might influence cellular behavior. These models can simulate the complex interactions between molecules within a cell, such as protein activation, deactivation, and translocation, as well as the flow of information through signaling pathways. ucla.edunih.gov By integrating data from various experimental sources, these models can help predict the downstream effects of KM-233 binding to its target and how it might modulate cellular responses.

Network dynamics modeling, a related approach, focuses on understanding how components within a biological network (e.g., proteins, genes) interact and influence each other over time. ucsb.eduaps.orgnih.gov Applying this to KM-233 research can help elucidate how the compound's interaction with a specific target might perturb the balance of a cellular network, leading to a particular phenotype or biological outcome.

Predictive Modeling of Pharmacological Attributes (e.g., Blood-Brain Barrier Permeation)

Predictive modeling of pharmacological attributes aims to forecast how a compound like KM-233 will behave within a biological system, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov A critical aspect for compounds targeting the central nervous system is the prediction of blood-brain barrier (BBB) permeation. researchgate.netnih.govmdpi.comnih.gov Computational models can estimate the likelihood and extent to which KM-233 can cross this barrier, which is essential for its efficacy in treating neurological disorders.

Various computational techniques are employed for predicting pharmacological properties, including quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, as well as machine learning algorithms. nih.govscielo.br These models learn relationships between the chemical structure of compounds and their observed pharmacological properties based on existing datasets. scielo.brmdpi.com

For BBB permeation prediction, models often utilize molecular descriptors that capture the physicochemical properties of the compound, such as lipophilicity (aLogP), polar surface area (tPSA), and molecular size and flexibility. researchgate.netnih.gov Machine learning algorithms, including decision trees and neural networks, are trained on datasets of compounds with known BBB permeability to build predictive models. researchgate.netnih.govmdpi.com The accuracy of these models is typically evaluated using metrics like corrected classification rate (CCR) or R-squared values. researchgate.netnih.govmdpi.com

These predictive models can help prioritize potential drug candidates by identifying compounds with favorable pharmacological profiles early in the development process, thus reducing the need for extensive experimental testing. mdpi.comapheris.com

Interactive Data Table Example (Illustrative - Specific data for KM-233 would be required for a real table):

While specific detailed research findings directly linking KM-233 to extensive computational data tables were not prominently found in the search results, the principles and methods described are universally applied in computational drug discovery. Below is an illustrative example of how a data table presenting computational results for KM-233 (if such data were available) might be structured.

Computational MethodTarget/Property PredictedKey Findings (Illustrative)Confidence Level (Illustrative)
Molecular DockingReceptor X Binding AffinityHigh binding affinity predicted, key interactions with Residue Y.High
Molecular Dynamics SimulationReceptor X Complex StabilityComplex remained stable over 100 ns simulation.High
Cellular Signaling ModelPathway Z ActivationPredicted to activate Pathway Z via interaction with Protein W.Medium
BBB Permeation Prediction (Machine Learning)Blood-Brain Barrier PermeabilityPredicted to have high BBB permeability (LogBB > 0.5).High

Compound Names and PubChem CIDs:

Advanced Analytical Methodologies for Km 233 Research

Chromatographic Techniques for Compound Purity and Characterization in Research Settings

Chromatographic techniques play a vital role in assessing the purity of KM-233 and characterizing its composition in research settings. High-Performance Liquid Chromatography (HPLC) is a widely used method for drug quantification and impurity profiling vcu.edumedpharm.com. HPLC, often coupled with detectors like UV/PDA or mass spectrometry (LC-MS/MS), allows for the separation, detection, and quantification of the target compound from impurities and other matrix components vcu.edumedpharm.com.

The purity of KM-233 is typically reported as a percentage, often determined by chromatographic analysis. For instance, some sources indicate a purity of ≥98% for research-grade KM-233 cvmh.frcaymanchem.comcaymanchem.com. Batch-specific analytical results, which would include chromatographic data, are usually provided on certificates of analysis caymanchem.com.

Chromatographic methods are essential not only for purity assessment but also for characterizing the compound. By using different stationary phases and mobile phases, researchers can separate closely related compounds and potential isomers, providing insights into the complexity of the synthetic product.

Spectroscopic Methods for Structural Elucidation and Validation of Synthetic Batches

Spectroscopic methods are fundamental for confirming the chemical structure of KM-233 and validating the identity of synthetic batches. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and multinuclear NMR) and Mass Spectrometry (MS) are routinely used for structural elucidation researchgate.netd-nb.info.

NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, including connectivity and functional groups d-nb.info. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can confirm the proposed structure of KM-233.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and identify structural subunits researchgate.net. Techniques like LC-MS/MS combine the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the target compound's identity within those mixtures vcu.edumedpharm.com.

Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups within the KM-233 molecule by analyzing the absorption of infrared radiation at different wavelengths researchgate.netturkjps.org. UV-Visible (UV-Vis) spectroscopy is useful for compounds with chromophores, providing information about the electronic transitions within the molecule and can be used for quantitative analysis if the compound absorbs in the UV-Vis range turkjps.orgresearchgate.net.

The combination of these spectroscopic techniques provides a comprehensive approach to structural elucidation and serves as a critical step in validating the identity and quality of synthesized KM-233 batches in academic research.

Bioanalytical Method Development for In Vitro and In Vivo Research Samples

Bioanalytical method development is crucial for quantifying KM-233 in biological matrices obtained from in vitro and in vivo research studies. These methods are necessary to determine the concentration of the compound in cell culture media, plasma, tissue samples, or other biological fluids vcu.edumedpharm.come-seem.org.

LC-MS/MS is a powerful and commonly used technique for bioanalysis due to its sensitivity, selectivity, and ability to handle complex biological matrices vcu.edumedpharm.come-seem.org. Developing a bioanalytical method involves selecting appropriate sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate KM-233 from the biological matrix while minimizing interference spectroscopyonline.com.

The developed method must be sensitive enough to detect and quantify KM-233 at relevant concentrations in the biological samples. This is particularly important for in vivo studies where the compound concentration in tissues or fluids might be low uni-duesseldorf.de. Bioanalytical methods for in vitro studies, such as assessing cell proliferation inhibition, require quantifying the compound in the cell culture medium cvmh.frcaymanchem.comglpbio.com.

Research involving KM-233 in in vitro cell studies and in vivo animal models necessitates reliable bioanalytical methods to understand its behavior and effects cvmh.frcaymanchem.comglpbio.comresearchgate.netresearchgate.net. These methods support pharmacokinetic (PK) studies, which evaluate the absorption, distribution, metabolism, and excretion of the compound medpharm.com.

Method Validation and Quality Control Procedures in Academic Research

Method validation and quality control procedures are essential to ensure the reliability, accuracy, and consistency of analytical data generated in academic research involving KM-233. Validation confirms that an analytical method is suitable for its intended purpose medpharm.comspectroscopyonline.comusp.orgeuropa.eu.

Key validation parameters for quantitative analytical procedures typically include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) spectroscopyonline.comusp.orgeuropa.euresearchgate.net.

Accuracy: Assesses how close the measured value is to the true value. This is often determined by analyzing spiked samples with known concentrations of the analyte usp.orgresearchgate.net.

Precision: Measures the variability between replicate measurements. It includes repeatability (precision under the same conditions over a short period) and intermediate precision (precision under varying conditions) spectroscopyonline.comresearchgate.net.

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix spectroscopyonline.com.

Linearity: Demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte over a defined range usp.orgeuropa.euresearchgate.net. This is typically assessed by analyzing a series of standards at different concentrations usp.orgeuropa.eu.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified usp.orgresearchgate.net.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision researchgate.net.

Quality control (QC) procedures are implemented during routine analysis to monitor the performance of the validated method and ensure the reliability of the results over time uni-duesseldorf.de. This includes analyzing QC samples at known concentrations alongside the research samples uni-duesseldorf.de. System suitability checks are also performed to ensure that the chromatographic system and other instrumentation are functioning correctly before sample analysis begins spectroscopyonline.comusp.org.

Future Directions in Km 233 Academic Research

Exploration of Broader Therapeutic Indications Beyond Glioma

Initial research on KM-233 has primarily focused on its effects against glioblastoma (GBM), demonstrating efficacy in reducing tumor size in orthotopic models and decreasing the rate of tumor growth in side flank models. nih.govresearchgate.net These findings suggest that structural refinement of KM-233 could lead to a novel and effective treatment for GBM. nih.govresearchgate.net However, the therapeutic potential of KM-233 may extend beyond this specific cancer type.

Future academic research should aim to explore the activity of KM-233 in other cancer models and disease states where cannabinoid receptor modulation may play a therapeutic role. Studies examining KM-233 against melanoma and colorectal cancer cell lines have already been conducted, indicating an initial step in this broader exploration. researchgate.net Expanding these investigations to a wider range of cancer types and other conditions, such as inflammatory or neurological disorders where the endocannabinoid system is implicated, could reveal novel therapeutic applications for KM-233 or its derivatives. This requires detailed in vitro and in vivo studies to understand the compound's mechanisms of action in different cellular and physiological contexts.

Development of Advanced Delivery Systems for Targeted Research Applications

The effectiveness of any therapeutic agent is significantly influenced by its delivery to the target site. For compounds like KM-233, optimizing delivery systems is crucial for enhancing efficacy, potentially reducing off-target effects, and improving biopharmaceutical properties. The development of advanced delivery systems represents a vital future direction for KM-233 research.

Research in drug delivery systems is a dynamic field, exploring various technologies such as nanoparticles, liposomes, and microfluidics for targeted delivery. nih.govnih.govmdpi.comrjptonline.org While the current literature does not specifically detail KM-233 encapsulated within these systems, the need for structural refinement of KM-233 to improve its biopharmaceutical properties for enhanced efficacy in GBM nih.govresearchgate.net underscores the relevance of this research area. Future studies could investigate encapsulating KM-233 in targeted nanoparticles or liposomes to improve its solubility, stability, and selective accumulation at disease sites. Exploring stimuli-responsive polymers or other advanced materials in drug delivery systems could also offer controlled release mechanisms tailored to specific research or potential therapeutic needs. nih.govmdpi.com

Integrated Omics Approaches to Uncover Comprehensive Biological Impacts

Understanding the full biological impact of KM-233 requires a comprehensive analysis of its effects at the molecular level. While initial studies have examined changes in specific signaling pathways, such as the phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K in GBM cells, nih.govresearchgate.net integrated omics approaches can provide a much broader and deeper understanding.

Future academic research should utilize multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to comprehensively map the biological responses to KM-233 treatment. mdpi.comnih.govnih.govmdpi.com Integrating these datasets can reveal complex interactions, identify novel biomarkers of response or resistance, and elucidate the full spectrum of cellular pathways affected by KM-233. nih.govmdpi.com Such integrated approaches can provide a systems-level view of KM-233's activity, moving beyond the analysis of individual components to understand the interconnected biological network responses. This can help uncover the comprehensive biological impacts and identify potential off-target effects or synergistic interactions.

Application of Artificial Intelligence and Machine Learning in Cannabinoid Ligand Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery and optimization. acs.org These technologies can analyze vast datasets to identify patterns, predict compound properties, and design novel ligands with desired characteristics. acs.org The application of AI and ML in cannabinoid ligand discovery holds significant potential for advancing research on compounds like KM-233.

Future research can leverage AI and ML algorithms to analyze existing data on KM-233 and other cannabinoid ligands to identify structural features associated with specific activities or improved biopharmaceutical properties. acs.orgfrontiersin.orgnih.govresearchgate.net These models can then be used to design novel KM-233 analogs with optimized characteristics, such as enhanced potency, selectivity for specific cannabinoid receptors (CB1 or CB2), or improved pharmacokinetic profiles. nih.govresearchgate.netnih.gov AI/ML can accelerate the process of identifying promising new compounds for synthesis and testing, potentially leading to the development of more effective and targeted therapies based on the KM-233 scaffold. acs.org

Fostering Collaborative Multidisciplinary Research Initiatives

Addressing the complexities of drug discovery and development for compounds like KM-233 necessitates collaborative efforts across multiple disciplines. Fostering collaborative multidisciplinary research initiatives is a critical future direction to accelerate progress and translate research findings into potential clinical applications.

Q & A

Q. What is the primary mechanism of KM-233’s anti-glioma activity, and how does it differ from conventional therapies like BCNU?

KM-233 acts as a selective cannabinoid receptor agonist, targeting both CB1 and CB2 receptors to induce apoptosis in glioma cells via mitochondrial depolarization, caspase-3 activation, and cytoskeletal reorganization . Unlike BCNU (a DNA-alkylating agent), KM-233’s mechanism avoids direct DNA damage, potentially reducing long-term mutagenic risks. Comparative in vitro studies show KM-233’s cytotoxicity in U87 glioblastoma cells is dose-dependent and time-sensitive, with efficacy comparable to THC but with enhanced CB2 selectivity .

Q. What experimental models are most appropriate for evaluating KM-233’s efficacy and safety in preclinical studies?

  • In vitro : U87 human glioblastoma cell lines are standard, assessed via MTS cell proliferation assays to quantify viability reductions (e.g., IC50 calculations) .
  • In vivo : Orthotopic U87-PRKDSCID mouse models and patient-derived xenografts are used to evaluate tumor burden reduction and neurotoxicity. Dose-escalation studies (e.g., 12 mg/kg/day for 20 days) demonstrate ~80% tumor regression with minimal neuronal tissue damage .

Q. How is KM-233’s cytotoxicity quantified in vitro, and what timepoints are critical for data collection?

CellTiter 96® non-radioactive assays measure viability via absorbance changes. Time-course experiments reveal cytotoxicity onset at ~2 hours post-treatment (30 µM KM-233), with significant apoptosis observed within 6 hours. Cyclic dosing (10 µM, 3-day cycles) achieves ~60% cell death, comparable to continuous exposure .

Advanced Research Questions

Q. What experimental designs optimize KM-233’s therapeutic window when combined with DNA-alkylating agents like BCNU?

Synergistic studies require staggered dosing to avoid overlapping toxicity peaks. For example:

  • Pre-treatment with KM-233 (10 µM, 6 hours) primes cells for BCNU, enhancing DNA damage response .
  • In vivo, alternating cycles (KM-233 days 1–3; BCNU days 4–6) reduce tumor volume by 85% vs. monotherapy (60–70%) .
  • Key metrics : Phosphorylation profiles (MEK, ERK1/2, Akt) and caspase-3 activation are tracked via Western blotting .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for KM-233?

  • Pharmacokinetic factors : In vivo metabolism and blood-brain barrier penetration may reduce effective concentrations. LC-MS/MS quantifies plasma and tissue levels to adjust dosing .
  • Model limitations : 2D cell cultures lack tumor microenvironment interactions. 3D spheroid models or co-cultures with astrocytes improve translational relevance .
  • Data normalization : Tumor size in mice is standardized to baseline measurements, while in vitro data uses time-zero (T0) absorbance controls .

Q. What methodological approaches validate KM-233’s low neurotoxicity in non-cancerous brain tissue?

  • Dose-escalation in healthy tissue : Primary neuronal cultures are treated with KM-233 (10–30 µM) for 72 hours. MAP-2 immunostaining and LDH release assays confirm minimal structural damage at therapeutic doses .
  • In vivo safety : Histopathology of hippocampal and cortical regions in treated mice shows no significant neuronal loss vs. vehicle controls .

Q. How can researchers optimize cyclic dosing protocols to mitigate potential resistance to KM-233?

  • Pulsatile regimens : 8-hour exposure followed by 16-hour drug-free intervals prevent adaptive receptor desensitization .
  • Biomarker monitoring : p70S6K and STAT3 phosphorylation serve as early resistance indicators. Dose adjustments (e.g., 10 → 15 µM) restore efficacy .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing KM-233’s dose-response relationships?

  • Nonlinear regression : IC50 values are calculated using four-parameter logistic curves (GraphPad Prism®) .
  • Error handling : Triplicate technical replicates with SD ≤15% ensure reproducibility. Outliers are excluded via Grubbs’ test .

Q. How should conflicting data on KM-233’s CB1/CB2 receptor selectivity be resolved?

  • Receptor antagonism assays : Co-treatment with CB1 (SR141716A) or CB2 (AM630) inhibitors clarifies target specificity. CB1 blockade reduces KM-233’s efficacy by 40–50%, confirming dual receptor involvement .
  • Binding affinity assays : Radioligand displacement (e.g., [³H]CP55940) quantifies Ki values, showing 5x higher affinity for CB2 vs. CB1 .

Translational Research Challenges

Q. What barriers exist in translating KM-233’s preclinical success to clinical trials?

  • Bioavailability : Poor water solubility necessitates lipid-based nanoformulations .
  • Regulatory hurdles : FDA requires IND-enabling tox studies in non-rodent species (e.g., canine models) .
  • Ethical considerations : Preclinical neurotoxicity data must align with IACUC guidelines to justify human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.